REACTION_CXSMILES
|
N.C(O)C.[CH2:5]1[CH2:9][O:8][C:7]2[CH:10]=[CH:11][C:12]3[CH2:13][CH2:14]/[C:15](=[CH:17]\[C:18]#[N:19])/[C:16]=3[C:6]1=2.[H][H]>[Co].C(O)C>[CH2:5]1[CH2:9][O:8][C:7]2[CH:10]=[CH:11][C:12]3[CH2:13][CH2:14][C:15](=[CH:17][CH2:18][NH2:19])[C:16]=3[C:6]1=2 |f:0.1|
|
Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
|
N.C(C)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1C2=C(OC1)C=CC=1CC/C(/C12)=C\C#N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The Raney cobalt was filtered off
|
Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2=C(OC1)C=CC=1CCC(C12)=CCN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |